5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol, 95%
Overview
Description
5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol, 95% (5-FCP-2-CN) is a synthetic organic compound that possesses a wide range of applications in research and industry. It is a highly reactive compound due to its two electron-withdrawing substituents, the carboxylic acid and the fluorine atom. 5-FCP-2-CN has been used in a variety of applications, including synthesis of pharmaceuticals, organic dyes and pigments, and organic photovoltaics. In addition, it has been used as a reagent in the synthesis of various compounds, such as heterocycles, polymers, and other organic compounds.
Scientific Research Applications
5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as heterocycles, polymers, and other organic compounds. In addition, it has been used in the synthesis of pharmaceuticals, organic dyes and pigments, and organic photovoltaics. It has also been used in the synthesis of organic compounds for use in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol, 95% is not well understood. However, it is believed that the electron-withdrawing substituents of the compound, the carboxylic acid and the fluorine atom, are responsible for its reactivity. It is also believed that the reaction of the compound with other compounds is facilitated by the presence of the two electron-withdrawing substituents, which can act as a catalyst for the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol, 95% have not been extensively studied. However, it is believed that the compound may have an effect on the metabolism of certain molecules, such as carbohydrates, proteins, and lipids. It is also believed that the compound may have an effect on the activity of certain enzymes, such as those involved in DNA replication and transcription.
Advantages and Limitations for Lab Experiments
5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol, 95% has several advantages and limitations for lab experiments. One of the main advantages of the compound is its high reactivity, which makes it suitable for use in a variety of reactions. In addition, the compound is relatively inexpensive and easy to obtain. However, one of the main limitations of the compound is its toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol, 95%. One potential direction is to further study the biochemical and physiological effects of the compound. Another potential direction is to explore the potential applications of the compound in drug discovery and development. Additionally, further research could be conducted on the mechanisms of action of the compound and its potential uses in organic synthesis. Finally, further research could be conducted on the safety and toxicity of the compound.
Synthesis Methods
5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 5-fluoro-2-nitrobenzaldehyde with sodium cyanide in an aqueous solution to form 5-fluoro-2-cyanobenzaldehyde. The second step involves the reaction of 5-fluoro-2-cyanobenzaldehyde with acetic acid in an aqueous solution to form 5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol, 95%.
properties
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-4-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-12-4-3-9(14(18)19)5-11(12)8-1-2-10(7-16)13(17)6-8/h1-6,17H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDDOZIWMJTXBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684873 | |
Record name | 4'-Cyano-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-80-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-6-fluoro-3′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261952-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Cyano-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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